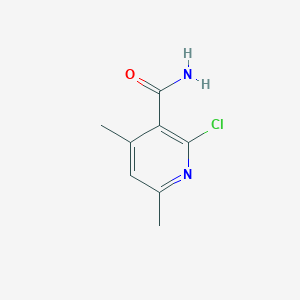

2-Chloro-4,6-dimethylnicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBAGQPBTCYTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344562 | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140413-44-1 | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,6-dimethylnicotinamide: A Technical Overview of Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties of 2-Chloro-4,6-dimethylnicotinamide. Due to the limited availability of public domain data, this document focuses on foundational chemical information. At present, detailed experimental protocols for its synthesis, comprehensive spectral analyses, and its role in biological signaling pathways are not extensively documented in publicly accessible literature.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 140413-44-1 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 154-155 °C | [1][2] |

| Boiling Point (Predicted) | 270.7 ± 40.0 °C | [1][2] |

| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Synthesis and Experimental Protocols

A generalized conceptual workflow for a potential synthesis is presented below. It is crucial to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound based on the available data.

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

Experimental spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound are not available in the public domain. For definitive structural confirmation and purity assessment, acquisition of this data would be a mandatory step in any research or development context.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public literature detailing the biological activity of this compound or its involvement in any signaling pathways. Research on structurally related nicotinamide derivatives has explored their potential as fungicides, suggesting that this class of compounds may have bioactivity. However, without direct experimental evidence, the biological profile of this compound remains uncharacterized.

The diagram below illustrates a generic representation of how a novel small molecule compound might be investigated for its effects on a cellular signaling pathway.

Caption: General workflow for investigating the biological activity of a compound.

References

An In-depth Technical Guide on 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available in-depth technical information regarding the biological activity, mechanism of action, and pharmacological profile of 2-Chloro-4,6-dimethylnicotinamide. The information that is accessible is primarily limited to its basic chemical and physical properties, as well as safety information provided by chemical suppliers. This document summarizes the available information.

Core Compound Information

This compound, with the CAS number 140413-44-1, is a substituted pyridine derivative. Based on available data, it is primarily used as a laboratory chemical and potentially as an intermediate in the synthesis of more complex molecules. To date, no significant body of research detailing its use in drug development, its biological signaling pathways, or its toxicological profile has been published in peer-reviewed literature.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 140413-44-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Melting Point | 154-155 °C | [2] |

| Boiling Point (Predicted) | 270.7±40.0 °C | |

| Density (Predicted) | 1.265±0.06 g/cm³ |

Synthesis and Reactivity

A general hypothetical workflow for the synthesis, based on related compounds, is outlined below.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. Research on other nicotinamide derivatives has explored their potential as fungicides and kinase inhibitors, but these findings cannot be directly extrapolated to the target compound of this guide.

Toxicology and Safety

The toxicological properties of this compound have not been thoroughly investigated.[1] A Material Safety Data Sheet (MSDS) indicates that it may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.[1] It is advised to avoid dust formation and inhalation.[1]

Experimental Protocols

No detailed experimental protocols for the use of this compound in biological or pharmacological assays are available in the public domain. The primary context of its appearance is in chemical supplier catalogs.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this compound (CAS 140413-44-1) represents a chemical entity with a notable absence of characterization in biological systems. While its structure as a substituted nicotinamide might suggest potential avenues for investigation, any such research would be foundational, as there is currently no established body of work on its pharmacology, toxicology, or potential therapeutic applications. Its primary utility at present is as a chemical intermediate. Any investigation into its biological effects would require de novo screening and characterization.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2-Chloro-4,6-dimethylnicotinamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust analytical profile.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring chlorinated at the 2-position, with methyl groups at positions 4 and 6, and a carboxamide group at the 3-position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₈H₉ClN₂O[1] |

| Molecular Weight | 184.62 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=O)N)C(=N1)Cl)C |

| InChI | InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) |

| InChIKey | NNBAGQPBTCYTKF-UHFFFAOYSA-N |

| CAS Number | 140413-44-1[1] |

Proposed Synthesis Protocol

Logical Workflow for the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

This step is based on the known procedures for the synthesis of substituted nicotinonitriles.

-

Reaction: Condensation of an appropriate precursor with malononitrile, followed by cyclization and chlorination. A general method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with malononitrile, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Experimental Protocol (Adapted from analogous syntheses):

-

To a stirred solution of an appropriate N,N-dimethyl-enamine precursor in a suitable solvent (e.g., toluene or DMF), add malononitrile.

-

The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reaction, forming the corresponding pyridinone intermediate.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude intermediate is then treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux to effect the chlorination of the pyridine ring and dehydration of any amide intermediates to the nitrile.

-

The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated solid, 2-Chloro-4,6-dimethylnicotinonitrile, is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Hydrolysis of 2-Chloro-4,6-dimethylnicotinonitrile to this compound

This is a standard transformation in organic synthesis.

-

Reaction: The nitrile group is hydrolyzed to a primary amide under acidic or basic conditions.

-

Experimental Protocol:

-

2-Chloro-4,6-dimethylnicotinonitrile is suspended in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

The mixture is heated with stirring for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

The solid this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be performed by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Predicted Spectroscopic and Physicochemical Data

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Features |

| ¹H NMR | - A singlet for the aromatic proton on the pyridine ring.- Two singlets for the two non-equivalent methyl groups.- A broad singlet for the -NH₂ protons of the amide group. |

| ¹³C NMR | - Signals for the six aromatic carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.- Signals for the two methyl carbons.- A signal for the carbonyl carbon of the amide group. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amide in the range of 3100-3500 cm⁻¹.- C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹.- N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹.- C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 184.62.- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).- Fragmentation patterns corresponding to the loss of the amide group, chlorine atom, and methyl groups. |

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. For comparison, the melting point of 2-chloronicotinamide is 164-167 °C. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |

| XLogP3 | 1.5 (Predicted) |

Molecular Visualization

The 2D structure of this compound is depicted below.

Caption: 2D Molecular Structure of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and predicted properties of this compound. While a lack of direct experimental data necessitates the use of information from analogous compounds, the provided synthesis protocol and predicted characterization data offer a solid foundation for researchers and drug development professionals working with this and related molecules. Further experimental work is required to validate these predictions and fully characterize this compound.

References

In-depth Technical Guide on 2-Chloro-4,6-dimethylnicotinamide: Current Scientific Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for a comprehensive technical guide on the biological activity of 2-Chloro-4,6-dimethylnicotinamide. Following an extensive search of scientific literature and patent databases, it must be reported that there is currently no publicly available data on the biological activity, mechanism of action, or therapeutic potential of this compound .

The subsequent sections of this guide will summarize the available chemical information for this compound and provide a broader context by discussing the known biological activities of other nicotinamide derivatives. This may offer insights into potential areas of investigation for this compound.

Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 140413-44-1 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Chemical Structure | |

A visual representation of the chemical structure would be placed here. As an AI, I cannot generate images.

Contextual Biological Activities of Nicotinamide Derivatives

While no specific biological data exists for this compound, the broader class of nicotinamide derivatives has been the subject of significant research, revealing a wide range of biological activities. This suggests that this compound could potentially exhibit interesting pharmacological properties.

1. Fungicidal Activity:

Nicotinamide derivatives are a well-established class of fungicides. For instance, a series of nicotinamide derivatives containing a 1,3,4-oxadiazole group have demonstrated good fungicidal activities against Fusarium oxysporum. Other derivatives have shown excellent in vitro fungicidal activities against Rhizoctonia solani and Botrytis cinerea. Some of these compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. For example, the IC50 of one such derivative against SDH was found to be 3.18 µM.[1]

2. Antifungal Agents Targeting GPI Biosynthesis:

Novel 2-aminonicotinamide derivatives have been designed and synthesized as inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi. Several of these compounds exhibited potent in vitro antifungal activity against Candida albicans, with MIC80 values as low as 0.0313 μg/mL. These compounds also showed broad-spectrum activity against fluconazole-resistant strains of C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[2]

3. Anti-Tumor Activity:

Certain nicotinamide derivatives have been investigated as potential anti-tumor agents. For example, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides were evaluated for their anti-tumor activity on various cancer cell lines. Some of these compounds exhibited potent anti-proliferative activity, with one derivative showing an IC50 of 1.40 μM against HGC-27 cells. The proposed mechanism involves the upregulation and nuclear export of the orphan nuclear receptor Nur77, leading to apoptosis.[3]

4. Enzyme Inhibition:

Nicotinamide derivatives have been explored as inhibitors for various enzymes. For example, a series of 1,2,4-triazole derivatives of nicotinamide were developed as dipeptidyl peptidase 4 (DPP-4) inhibitors, with some compounds showing significant inhibition with IC50 values below 51.0 nM.[4]

Synthesis of Related Nicotinamide Derivatives

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, patents describe the synthesis of structurally related compounds. For instance, a method for preparing 2-chloro-N,N-dimethylnicotinamide involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in water, achieving a high yield.[5]

Data Presentation and Visualization

Due to the lack of quantitative biological data for this compound, the requested structured tables for easy comparison cannot be generated.

Similarly, as no signaling pathways or specific experimental workflows for the biological evaluation of this compound have been described in the literature, the mandatory visualization using Graphviz (DOT language) cannot be provided.

Conclusion and Future Directions

Future research should focus on:

-

Initial Biological Screening: Evaluating the activity of this compound in a broad range of in vitro assays, including antimicrobial, anti-cancer, and enzyme inhibition panels.

-

Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the key structural features required for any observed biological activity.

This document will be updated as new information regarding the biological activity of this compound becomes available in the public domain.

References

- 1. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

The Pivotal Role of Nicotinamide Derivatives in Cellular Health and Disease: A Guide to Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nicotinamide and its derivatives, key precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), are at the forefront of therapeutic research for a wide range of age-related and metabolic diseases. The concentration of intracellular NAD+ is a critical determinant of cellular energy metabolism, DNA repair, and epigenetic regulation. Consequently, enzymes that synthesize or consume NAD+ have emerged as significant targets for drug discovery and development. This technical guide provides a comprehensive overview of the primary therapeutic targets of nicotinamide derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this promising field.

Core Therapeutic Targets

The therapeutic effects of nicotinamide derivatives are primarily mediated through the modulation of NAD+-dependent enzymes. The three main classes of enzymes that serve as therapeutic targets are:

-

Sirtuins (SIRTs): A class of NAD+-dependent deacetylases and mono-ADP-ribosyltransferases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses.[1][2][3] Sirtuin activation, often achieved by elevating NAD+ levels through supplementation with precursors like nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), is a key strategy for combating age-related diseases.[2][4][5]

-

Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic stability.[1][6][7] In response to DNA damage, PARP-1 consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair proteins.[7][8] Inhibition of PARP activity is a validated therapeutic approach in oncology.

-

CD38: A transmembrane glycoprotein that functions as a major NAD+ hydrolase in mammals, breaking down NAD+ into nicotinamide and cyclic ADP-ribose (cADPR) or ADP-ribose (ADPR).[9][10][11] Elevated CD38 activity is associated with age-related NAD+ decline, making it a key target for interventions aimed at restoring NAD+ levels.[10][11]

Quantitative Data on Nicotinamide Derivatives and Their Targets

The following tables summarize key quantitative data for inhibitors and activators of the primary therapeutic targets.

Table 1: Inhibitors of CD38

| Compound | Type | Target | Ki | IC50 | Species | Reference |

| Nicotinamide 2'-deoxyriboside | Mechanism-based inhibitor | CD38 | 1.2 µM | - | Human | [12] |

| 5-methylnicotinamide 2'-deoxyriboside | Mechanism-based inhibitor | CD38 | 4.0 µM | - | Human | [12] |

| 78c | Specific inhibitor | CD38 | - | ~50 nM | - | [9][13] |

| Apigenin | Flavonoid inhibitor | CD38 | - | - | - | [13] |

| Quercetin | Inhibitor control | CD38 | - | - | Mouse | [14] |

| Isatuximab | Monoclonal antibody | CD38 | - | - | Human | [9] |

Table 2: Sirtuin Modulators

| Compound | Type | Target(s) | Effect | IC50 / EC50 | Reference |

| Nicotinamide | Non-competitive inhibitor | Pan-sirtuin | Inhibition | 50–184 µM | [15] |

| Resveratrol | Allosteric activator | SIRT1 | Activation | - | [3] |

| SRT1720 | Allosteric activator | SIRT1 | Activation | - | [3] |

| SRT2104 | Allosteric activator | SIRT1 | Activation | - | [3] |

| Nicotinamide Riboside (NR) | Allosteric activator | SIRT5 | Activation | - | [16] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of nicotinamide derivatives with their targets is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Overview of NAD+ metabolism and its key therapeutic targets.

Caption: Sirtuin activation by NAD+ precursors and STACs.

Experimental Workflows

Caption: Workflow for a CD38 inhibitor screening assay.

Caption: General workflow for measuring intracellular NAD+ levels.

Detailed Experimental Protocols

CD38 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from fluorescence-based assays for measuring the hydrolase or cyclase activity of CD38.[9][17]

A. Materials:

-

Recombinant human CD38 enzyme

-

CD38 assay buffer (e.g., sucrose buffer)

-

Substrate: 1,N6-etheno-NAD+ (ε-NAD+) for hydrolase activity or Nicotinamide Guanine Dinucleotide (NGD+) for cyclase activity

-

Test inhibitors and a known inhibitor (e.g., 78c or apigenin) for control

-

96-well white opaque microplate

-

Fluorescence microplate reader

B. Protocol:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the CD38 assay buffer.

-

Dilute the recombinant CD38 enzyme and the substrate (ε-NAD+ or NGD+) to their working concentrations in the assay buffer.

-

-

Plate Inhibitors:

-

To a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.

-

For the positive control (no inhibitor), add 25 µL of assay buffer.

-

For the negative control, add 25 µL of a known CD38 inhibitor.

-

-

Enzyme Addition:

-

Add 25 µL of the diluted CD38 enzyme solution to each well.

-

-

Inhibitor Incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of the substrate solution (ε-NAD+ or NGD+) to each well to start the reaction. The final reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity. For the cyclase assay with NGD+, excitation is at 300 nm and emission is at 410 nm.[17] Readings can be taken kinetically or as an endpoint measurement after incubation at 37°C.

-

Sirtuin Activity Assay (Fluorometric)

This protocol is based on a common method for measuring sirtuin deacetylase activity.[18][19]

A. Materials:

-

Recombinant sirtuin enzyme (e.g., SIRT1)

-

Sirtuin assay buffer

-

Acetylated peptide substrate (e.g., acetylated p53-AFC)

-

NAD+

-

Developer solution

-

Sirtuin inhibitor (e.g., nicotinamide) for control

-

96-well plate

-

Fluorescence microplate reader

B. Protocol:

-

Reagent Preparation:

-

Prepare the sirtuin assay buffer.

-

Prepare a master mix containing the assay buffer, acetylated peptide substrate, and NAD+.

-

-

Reaction Setup:

-

Add the test compound and/or sirtuin enzyme to the wells.

-

For a positive control, add the sirtuin enzyme without any inhibitor.

-

For a negative control, include a known sirtuin inhibitor.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development:

-

Add the developer solution to each well. The developer cleaves the deacetylated substrate to release a fluorescent group.

-

Incubate at 37°C for 10-15 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm for AFC-based substrates).[19]

-

PARP Activity Assay (Colorimetric)

This protocol describes a colorimetric ELISA-based assay to measure PARP activity.[20][21]

A. Materials:

-

Recombinant PARP enzyme (e.g., PARP-1 or PARP-2)

-

Histone-coated 96-well plate

-

PARP assay buffer

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP

-

Colorimetric HRP substrate

-

Stop solution (e.g., 2 M sulfuric acid)

-

Plate washer and microplate reader

B. Protocol:

-

Plate Preparation:

-

Use a pre-coated histone plate or coat a 96-well plate with histones.

-

Wash and block the wells.

-

-

Reaction Setup:

-

Prepare a master mix containing PARP buffer, biotinylated NAD+, and activated DNA.

-

Add test inhibitors at various concentrations to the designated wells.

-

Add the master mix to all wells.

-

-

Reaction Initiation:

-

Add the diluted PARP enzyme to the wells to start the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate again.

-

Add the colorimetric HRP substrate and incubate until sufficient color develops.

-

-

Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Measurement of Intracellular NAD+ Levels

This protocol outlines a common method for quantifying intracellular NAD+ using a colorimetric or bioluminescent assay kit.[22][23][24]

A. Materials:

-

Cultured cells

-

Test compound (e.g., nicotinamide derivative)

-

Phosphate-buffered saline (PBS)

-

Cell lysis/extraction buffer (from a commercial kit)

-

NAD+/NADH assay kit (colorimetric or bioluminescent)

-

96-well plate

-

Microplate reader (absorbance or luminescence)

B. Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control.

-

-

Sample Preparation (Lysis and Extraction):

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells using the extraction buffer provided in the assay kit.

-

To measure total NAD+/NADH, proceed with the lysate. To measure NAD+ and NADH separately, perform an acid/base extraction according to the kit's instructions. This typically involves treating the lysate with HCl to degrade NADH for NAD+ measurement.

-

-

Assay Procedure:

-

Prepare NAD+ standards to generate a standard curve.

-

Add the cell lysates and standards to a 96-well plate.

-

Add the NAD cycling reagent or a reductase-luciferase coupled enzyme system to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-4 hours for colorimetric assays or shorter for bioluminescent assays).

-

Measure the absorbance (e.g., at 450 nm) or luminescence using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal from the NAD+ standards against their concentrations.

-

Determine the NAD+ concentration in the samples from the standard curve.

-

Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.

-

Conclusion

Nicotinamide derivatives hold immense therapeutic potential by targeting the fundamental NAD+ metabolic network. The enzymes that consume and are regulated by NAD+, particularly sirtuins, PARPs, and CD38, represent critical nodes for therapeutic intervention in a host of human diseases. A thorough understanding of their mechanisms, coupled with robust and reproducible experimental methodologies, is paramount for the successful development of novel therapeutics in this space. This guide provides a foundational resource for researchers and drug developers to explore and exploit the therapeutic targeting of nicotinamide derivative pathways.

References

- 1. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]

- 3. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP assay [assay-protocol.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Sirtuin activity assay [bio-protocol.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nicotinamide Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While 2-Chloro-4,6-dimethylnicotinamide itself is not extensively characterized in publicly available scientific literature for its role in drug discovery, the broader class of nicotinamide derivatives has emerged as a rich scaffold for the development of novel therapeutics. These derivatives have shown significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. Their diverse biological activities stem from their ability to interact with a range of enzymes and signaling pathways, making them a compelling area of focus for medicinal chemists and drug developers.

This technical guide provides an in-depth overview of the role of nicotinamide derivatives in drug discovery, summarizing key biological activities, presenting quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile chemical class.

Chemical and Physical Properties of the Nicotinamide Scaffold

The nicotinamide scaffold, characterized by a pyridine ring with a carboxamide group at the 3-position, offers numerous sites for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of biological activity and target selectivity. The introduction of various substituents, such as chloro and methyl groups, can significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Table 1: Physicochemical Properties of a Representative Nicotinamide Derivative (2-Chloro-N,N-dimethylnicotinamide)

| Property | Value | Reference |

| Molecular Formula | C8H9ClN2O | |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 54864-83-4 | [1] |

Key Therapeutic Areas and Biological Activities of Nicotinamide Derivatives

Nicotinamide derivatives have demonstrated a wide spectrum of biological activities, with the most prominent applications being in cancer therapy and as antifungal agents.

Anticancer Activity

The anticancer potential of nicotinamide derivatives is a major focus of current research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

1. Inhibition of DNA Demethylases (ALKBH2)

AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in several cancers, contributing to resistance to certain chemotherapeutic agents.[2][3] Nicotinamide derivatives have been identified as potent and selective inhibitors of ALKBH2.[2] By inhibiting ALKBH2, these compounds can increase the sensitivity of cancer cells to alkylating agents.[3]

2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Several nicotinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[4][5]

3. Modulation of the NAD+ Salvage Pathway

Some thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD+ salvage pathway enzymes, NAMPT and NMNAT1, into unnatural NAD derivatives.[6] These metabolic products can then inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis, thereby exhibiting toxicity towards cancer cells.[6]

Table 2: Anticancer Activity of Selected Nicotinamide Derivatives

| Compound/Derivative Class | Target | Cancer Cell Line | IC50 Value | Reference |

| AH2-15c (Nicotinamide derivative) | ALKBH2 | - (Fluorescence polarization assay) | 0.031 ± 0.001 µM | [2] |

| Nicotinamide derivative 10 | VEGFR-2 | HCT-116 | 15.4 µM | [4] |

| Nicotinamide derivative 10 | VEGFR-2 | HepG2 | 9.8 µM | [4] |

| Nicotinamide derivative 7 | VEGFR-2 | HCT-116 | 15.7 µM | [4] |

| Nicotinamide derivative 7 | VEGFR-2 | HepG2 | 15.5 µM | [4] |

| Trifluoromethyl substituted pyridine analogue | Estrogen receptor alpha | MCF-7 | 8.70 ± 0.23 µM | [7] |

| Trifluoromethyl substituted pyridine analogue | Estrogen receptor alpha | HeLa | 8.97 ± 0.31 µM | [7] |

| Thiophenyl nicotinamide derivative 9 | IMPDH (indirect) | Peripheral nerve sheath cancer cells | Potent activity | [6] |

| Nicotinamide-based diamide 4d | Not specified | NCI-H460 (Lung cancer) | 4.07 ± 1.30 µg/mL | [8] |

Antifungal Activity

Nicotinamide derivatives have also shown promise as antifungal agents.[9] These compounds can disrupt the fungal cell wall, leading to cell death. The broad-spectrum activity of some derivatives against various fungal pathogens, including resistant strains, makes them attractive candidates for further development.[9]

Table 3: Antifungal Activity of a Selected Nicotinamide Derivative

| Compound | Fungal Strain | MIC Value | Reference |

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 µg/mL | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds in drug discovery. Below are representative protocols for key assays used to characterize the biological activity of nicotinamide derivatives.

Synthesis of Nicotinamide Derivatives

General Procedure for the Synthesis of Nicotinamide-based Diamides:

A general method for synthesizing nicotinamide-based diamides involves the reaction of a nicotinic acid derivative with an appropriate amine.[8]

-

Step 1: Activation of Carboxylic Acid: The carboxylic acid group of the nicotinic acid derivative is activated, often by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

-

Step 2: Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to facilitate the nucleophilic acyl substitution, forming the amide bond.

-

Step 3: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

For a specific example, the synthesis of 2-chloro-N,N-dimethylnicotinamide can be achieved by reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium.[1]

Biological Assays

1. Cell Viability (MTT) Assay:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.[10]

-

Cell Culture: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[10]

2. In Vitro VEGFR-2 Enzyme Inhibition Assay:

This assay measures the ability of a compound to directly inhibit the kinase activity of VEGFR-2.[11]

-

Assay Principle: The assay typically utilizes a purified recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. The kinase reaction results in the phosphorylation of the substrate.

-

Detection: The extent of phosphorylation can be measured using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

-

Procedure: The test compound is incubated with the VEGFR-2 enzyme, followed by the addition of the substrate and ATP to initiate the reaction. After a set incubation period, the reaction is stopped, and the signal is measured.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

3. ALKBH2 Inhibition Assay (Fluorescence Polarization):

This assay is used to identify and characterize inhibitors of the ALKBH2 DNA demethylase.[2]

-

Assay Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled DNA substrate upon binding to the ALKBH2 enzyme. Inhibitors that prevent this binding will result in a lower polarization signal.

-

Procedure: The ALKBH2 enzyme is incubated with the test compound, followed by the addition of the fluorescently labeled DNA substrate.

-

Measurement: The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of nicotinamide derivatives are a result of their interaction with various cellular signaling pathways.

NAD+ Salvage Pathway and IMPDH Inhibition

A key mechanism of action for some anticancer nicotinamide derivatives involves their metabolic activation via the NAD+ salvage pathway.

Caption: Metabolic activation of a nicotinamide derivative prodrug via the NAD+ salvage pathway.

As depicted in the diagram, certain thiophenyl nicotinamide derivatives act as mimics of nicotinamide and are converted by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) into a mononucleotide analog.[6] This is subsequently converted by nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1) into an unnatural NAD derivative.[6] This NAD analog then acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] The inhibition of IMPDH depletes the pool of guanine nucleotides necessary for DNA and RNA synthesis, ultimately leading to cancer cell death.[6]

VEGFR-2 Signaling Pathway Inhibition

Nicotinamide derivatives that target VEGFR-2 interfere with the signaling cascade that promotes angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Vascular endothelial growth factor (VEGF) binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ, PI3K/Akt, and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Nicotinamide derivatives that inhibit VEGFR-2 block this initial activation step, thereby preventing the downstream signaling events and inhibiting angiogenesis, which is critical for tumor growth.[4][5]

Conclusion and Future Directions

Nicotinamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to modulate the activity of key enzymes such as ALKBH2 and VEGFR-2, and to be metabolically activated to inhibit essential pathways like nucleotide synthesis, underscores their potential as anticancer agents. Furthermore, their demonstrated antifungal activity opens up additional avenues for therapeutic development.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the nicotinamide scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these derivatives exert their biological effects.

-

Combination Therapies: Exploring the synergistic potential of nicotinamide derivatives with existing chemotherapeutic agents and targeted therapies.

-

Expansion to Other Disease Areas: Investigating the potential of nicotinamide derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders, where the target pathways may be relevant.

The continued exploration of the chemical space around the nicotinamide core, coupled with a deeper understanding of their biological targets and mechanisms, holds great promise for the development of the next generation of innovative medicines.

References

- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]

- 8. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Fungicidal Potential of Substituted Nicotinamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a significant class of heterocyclic compounds in the development of novel fungicides.[1] Their broad spectrum of bioactivity, which includes fungicidal, insecticidal, and herbicidal properties, has garnered considerable attention within the agrochemical and pharmaceutical fields.[1] The commercial success of boscalid, a nicotinamide derivative developed by BASF, has particularly spurred further research into this chemical class for controlling a variety of plant and human pathogens.[1][2] This technical guide provides a comprehensive overview of the fungicidal properties of substituted nicotinamides, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Synthesis of Substituted Nicotinamides

The synthesis of fungicidal nicotinamide derivatives often involves the coupling of a substituted nicotinic acid with a corresponding amine. A general synthetic approach is the acylation of a substituted amine with a nicotinoyl chloride, which is itself prepared from the corresponding nicotinic acid.[3]

For instance, a common pathway involves the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant activity against cucumber downy mildew.[3] Another key group of derivatives includes those designed as succinate dehydrogenase inhibitors (SDHIs), where various substituted anilines are coupled with 2-(methylthio)nicotinic acid.[4][5] The synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole moiety has also been explored to develop compounds with a broad antifungal spectrum.[6]

Caption: General synthesis workflow for substituted nicotinamide derivatives.

Mechanism of Action

The fungicidal activity of many substituted nicotinamides stems from their ability to inhibit crucial cellular processes in fungi. Two primary mechanisms of action have been identified:

Succinate Dehydrogenase Inhibition (SDHI)

A significant number of potent nicotinamide fungicides, including the commercial product boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][4][5] Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these nicotinamide derivatives block the oxidation of succinate to fumarate, thereby disrupting fungal respiration and leading to cell death.[4][5] Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the target protein.[5]

Caption: Mechanism of action for SDHI nicotinamide derivatives.

Cell Wall Disruption

Some novel nicotinamide derivatives exhibit potent antifungal activity by disrupting the fungal cell wall.[7][8] For example, the compound 16g has been shown to be a potent agent against Candida albicans, including fluconazole-resistant strains, by compromising cell wall integrity.[7][8][9] This mechanism is distinct from SDH inhibition and presents a promising avenue for the development of fungicides with novel modes of action, which is crucial for managing fungicide resistance.

Fungicidal Efficacy: Quantitative Data

The fungicidal efficacy of substituted nicotinamides has been evaluated against a range of plant and human fungal pathogens. The following tables summarize key quantitative data from various studies.

Table 1: In Vivo Efficacy of N-(thiophen-2-yl) Nicotinamide Derivatives Against Cucumber Downy Mildew (Pseudoperonospora cubensis)[3]

| Compound | EC50 (mg/L) |

| 4a | 4.69 |

| 4f | 1.96 |

| flumorph (Commercial Fungicide) | 7.55 |

| diflumetorim (Commercial Fungicide) | 21.44 |

Table 2: In Vitro Efficacy of Nicotinamide Derivatives as SDHIs Against Phytopathogenic Fungi[4][5]

| Compound | Fungus | IC50 (µM) |

| 3a-17 | Rhizoctonia solani | 15.8 |

| 3a-17 | Sclerotinia sclerotiorum | 20.3 |

| boscalid (Commercial Fungicide) | Rhizoctonia solani | 10.2 |

| boscalid (Commercial Fungicide) | Sclerotinia sclerotiorum | 18.5 |

| carbendazim (Commercial Fungicide) | Rhizoctonia solani | 2.3 |

| carbendazim (Commercial Fungicide) | Sclerotinia sclerotiorum | 1.9 |

Table 3: In Vitro Efficacy of Nicotinamide Derivatives Against Candida albicans[7][9]

| Compound | Fungus | MIC (µg/mL) |

| 16g | Candida albicans SC5314 | 0.25 |

| 16g | Fluconazole-resistant C. albicans | 0.125 - 1 |

| fluconazole (Commercial Antifungal) | Candida albicans SC5314 | 0.5 |

Experimental Protocols

The evaluation of the fungicidal activity of nicotinamide derivatives involves a combination of in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

1. Mycelial Growth Inhibition Assay (for phytopathogens): [1][4]

-

Preparation of Fungal Strains and Compounds: Phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum are cultured on potato dextrose agar (PDA) at 27 ± 1°C to obtain fresh mycelium.[1][4] The test compounds and reference fungicides are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Assay Procedure: A stock solution of the test compound is mixed with molten PDA to achieve the desired final concentrations. This mixture is then poured into Petri dishes. A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the medicated PDA plate.[1]

-

Incubation and Measurement: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified period. The radial growth of the fungal colonies is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.[6] The IC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[4][5]

2. Broth Microdilution Assay (for human pathogens): [7][10][11]

-

Preparation of Fungal Suspension and Compounds: A standardized suspension of the fungal pathogen (e.g., Candida albicans) is prepared in a suitable broth medium, such as RPMI 1640.[10][11] The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal suspension is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.[11]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control, often assessed visually or by measuring optical density.[10][11]

In Vivo Fungicidal Activity Assay (for plant pathogens)[1][3]

-

Plant Cultivation: Healthy host plants (e.g., cucumber seedlings) are grown under controlled greenhouse conditions.

-

Compound Application: The test compounds are formulated (e.g., as an emulsifiable concentrate) and sprayed onto the plants at various concentrations. Control plants are treated with a blank formulation.

-

Inoculation: After the spray has dried, the plants are inoculated with a suspension of fungal spores (e.g., Pseudoperonospora cubensis).[3]

-

Incubation and Disease Assessment: The inoculated plants are maintained in a high-humidity environment to promote disease development. After a set incubation period (e.g., 7 days), the disease severity on the treated plants is assessed and compared to the untreated control plants. The control efficacy is calculated based on the reduction in disease symptoms.[1]

Caption: Workflow for the fungicidal evaluation of nicotinamide derivatives.

Structure-Activity Relationships (SAR)

The fungicidal activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on both the nicotinamide and the aniline/amine moieties.

-

For N-(thiophen-2-yl) nicotinamides, substitutions on the pyridine ring significantly influence activity. For example, the presence of chloro groups at the 5th and 6th positions of the pyridine ring in compound 4f resulted in the highest fungicidal activity against cucumber downy mildew.[3]

-

In the case of SDHI derivatives, the substitution pattern on the aniline ring is critical. It has been demonstrated that the meta-position of the aniline is a key position contributing to antifungal activity.[4][5]

-

For derivatives active against C. albicans, the positions of the amino and isopropyl groups on the phenyl ring of compound 16g were found to be crucial for its potent antifungal effect. Ortho-substitution led to a complete loss of activity, while para-substitution was better tolerated.[7][9]

Conclusion

Substituted nicotinamides represent a versatile and promising class of fungicides with significant potential for development in both agriculture and medicine.[1] Research has demonstrated their efficacy against a wide range of fungal pathogens, with some derivatives showing activity comparable or superior to existing commercial fungicides.[3][4] The primary modes of action, including succinate dehydrogenase inhibition and cell wall disruption, offer diverse strategies for combating fungal diseases and managing resistance.[1][7] The continued exploration of structure-activity relationships will be crucial for the rational design and synthesis of next-generation nicotinamide-based fungicides with enhanced potency, broader spectrum, and improved safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effect of Nicotinamide Against Candida albicans [frontiersin.org]

Lack of Evidence for 2-Chloro-4,6-dimethylnicotinamide as a PARP1 Inhibitor

A comprehensive review of scientific literature and databases reveals no specific data on 2-Chloro-4,6-dimethylnicotinamide as a direct inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways for this particular compound cannot be generated.

Researchers and drug development professionals are advised that information regarding the synthesis, biological evaluation, and mechanism of action of this compound as a PARP1 inhibitor is not available in the public domain.

While the user's request focused on a specific, uncharacterized molecule, the broader interest in nicotinamide analogs as PARP1 inhibitors is a significant area of research. To provide relevant information, this guide will focus on the well-established principles of PARP1 inhibition by the general class of nicotinamide mimetics.

General Principles of Nicotinamide-Based PARP1 Inhibition

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other target proteins, signaling and recruiting other DNA repair factors.

Many PARP1 inhibitors are designed as structural mimics of nicotinamide, the endogenous byproduct of the PARP1 catalytic reaction. These inhibitors function by binding to the nicotinamide-binding pocket within the catalytic domain of PARP1, thereby preventing the binding of NAD+ and inhibiting the synthesis of PAR. This competitive inhibition is a cornerstone of their mechanism of action.

Structure-Activity Relationship (SAR) of Nicotinamide Mimetics

The development of potent and selective PARP1 inhibitors from the nicotinamide scaffold has been guided by extensive structure-activity relationship studies. Key interactions within the PARP1 active site include:

-

Hydrogen Bonding: The amide group of the nicotinamide core forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 catalytic domain.

-

π-π Stacking: Aromatic rings of the inhibitor often engage in π-π stacking interactions with the side chain of Tyr907, enhancing binding affinity.

-

Hydrophobic Interactions: Additional hydrophobic interactions with other residues in the active site contribute to the overall potency and selectivity of the inhibitor.

Modifications to the nicotinamide core are explored to optimize these interactions and improve pharmacokinetic properties.

General Experimental Protocols for Evaluating PARP1 Inhibitors

While no protocols exist for the specific compound , the following are standard assays used to characterize novel PARP1 inhibitors:

In Vitro PARP1 Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 is a biochemical assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1 in the presence of varying concentrations of the test compound. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

Generalized Protocol:

-

Recombinant human PARP1 enzyme is incubated with a reaction buffer containing histones, NAD+, and biotinylated NAD+.

-

The test compound is added in a range of concentrations.

-

The reaction is initiated by the addition of activated DNA.

-

After incubation, the reaction mixture is transferred to a streptavidin-coated plate.

-

The plate is washed to remove unbound components.

-

The amount of biotinylated histone bound to the plate is quantified using a colorimetric or chemiluminescent substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay (PARylation Assay)

This assay measures the ability of a compound to inhibit PARP1 activity within a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, followed by treatment with the test compound. The level of PAR formation is then measured, typically by immunofluorescence or Western blotting, using an anti-PAR antibody.

Generalized Protocol:

-

Cells are seeded in microplates or on coverslips.

-

Cells are pre-treated with various concentrations of the test compound.

-

DNA damage is induced by treating the cells with an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).

-

Cells are fixed and permeabilized.

-

PAR formation is detected using a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

-

Fluorescence intensity is quantified using a high-content imager or fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PARP1 inhibition and a typical workflow for inhibitor screening.

Caption: Mechanism of PARP1 Inhibition by Nicotinamide Mimetics.

Caption: General Workflow for Screening PARP1 Inhibitors.

2-Chloro-4,6-dimethylnicotinamide: A Review of a Sparsely Documented Compound

An In-depth Technical Guide on the Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethylnicotinamide, identified by the CAS number 140413-44-1, is a substituted pyridine carboxamide derivative. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of in-depth information regarding its discovery, historical development, and biological activity. While some patents allude to its synthesis, detailed experimental protocols, mechanistic studies, and its role in signaling pathways remain largely undocumented. This guide aims to consolidate the limited available information and highlight the current knowledge gaps concerning this particular chemical entity.

Introduction

Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to play roles in various cellular processes, and their structures are often used as scaffolds in the design of novel therapeutic agents. The subject of this guide, this compound, belongs to this broad class of compounds. However, unlike many of its counterparts, its specific properties and potential applications are not well-documented in the public domain. This document serves to present the available data and underscore the areas where further research is needed.

Chemical Properties

A summary of the basic chemical properties of this compound is provided in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 140413-44-1 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₉ClN₂O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not consistently reported | Varies by supplier |

Discovery and History

The discovery and historical development of this compound are not detailed in readily available scientific literature. The compound is listed in the inventories of several chemical suppliers, suggesting it has been synthesized and is available for research purposes. However, the initial synthesis, the researchers involved, and the primary motivation for its creation are not documented in accessible academic journals or historical records. Its existence is primarily noted through its CAS registry number and presence in chemical catalogs.

Synthesis

While a definitive, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, some patent literature describes general methods for the preparation of related nicotinamide derivatives. These methods can provide a theoretical basis for its synthesis.

One plausible synthetic route, inferred from patents for similar compounds, likely involves the amidation of a corresponding 2-chloro-4,6-dimethylnicotinic acid or its activated derivative (e.g., an acyl chloride).

A generalized workflow for such a synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

It is crucial to note that this represents a generalized pathway, and the specific reaction conditions, such as solvents, temperatures, and catalysts, would require empirical determination and optimization.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the biological activity of this compound. No peer-reviewed studies were found that describe its pharmacological effects, potential therapeutic applications, or its mechanism of action. Consequently, there is no information on any signaling pathways that this compound might modulate. The absence of such data makes it impossible to create the requested diagrams for signaling pathways.

Experimental Protocols

Consistent with the lack of biological data, no detailed experimental protocols for assays involving this compound are available in the scientific literature. To evaluate the biological activity of this compound, researchers would need to design and validate new protocols based on the expected activities of similar nicotinamide derivatives.

Conclusion and Future Directions

This compound is a chemical entity with a confirmed structure and CAS number, but it remains largely uncharacterized in the scientific literature. The information available is almost exclusively limited to its existence in chemical supplier catalogs. Key areas for future research include:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization of the compound's physicochemical properties.

-

Biological Screening: A broad-based biological screening to identify any potential pharmacological activities.

-

Mechanistic Studies: If any biological activity is identified, subsequent studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways involved.

Until such research is conducted and published, this compound will remain a compound of unknown potential for the scientific and drug development communities. This guide serves to highlight this knowledge gap and encourage further investigation into this and other similarly under-documented chemical compounds.

Methodological & Application

Application Note: A Three-Step Synthesis of 2-Chloro-4,6-dimethylnicotinamide

Abstract

This application note details a robust and efficient three-step synthetic protocol for the preparation of 2-Chloro-4,6-dimethylnicotinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily accessible precursor, 2-chloro-4,6-dimethyl-3-nitropyridine. The methodology involves a sequential reduction of the nitro group, a Sandmeyer cyanation reaction, and a final controlled partial hydrolysis of the resulting nitrile. This process provides a reliable route to the target compound with good overall yield and purity. All quantitative data regarding reagents, conditions, and yields are summarized for clarity, and detailed experimental protocols are provided.

Note on Starting Material: The requested synthesis from "2-chloro-3-nitrapyrin" appears to refer to a non-standard chemical name. Based on the structure of the target molecule, a chemically logical and validated starting material is 2-chloro-4,6-dimethyl-3-nitropyridine . This protocol is based on this corrected precursor.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step pathway:

-

Step 1: Reduction of Nitro Group: The nitro group of 2-chloro-4,6-dimethyl-3-nitropyridine is reduced to a primary amine using stannous chloride (SnCl₂) in concentrated hydrochloric acid to yield 3-amino-2-chloro-4,6-dimethylpyridine.

-

Step 2: Sandmeyer Reaction: The resulting aminopyridine is converted to the corresponding diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst to form 2-chloro-4,6-dimethylnicotinonitrile.

-

Step 3: Partial Nitrile Hydrolysis: The synthesis is completed by the selective partial hydrolysis of the nitrile group under controlled acidic conditions to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Reduction | 2-chloro-4,6-dimethyl-3-nitropyridine | SnCl₂·2H₂O, conc. HCl | Ethanol | 70 | 3 |

| 2 | Sandmeyer | 3-amino-2-chloro-4,6-dimethylpyridine | NaNO₂, conc. HCl, CuCN, KCN | Water | 0 to 50 | 2.5 |

| 3 | Hydrolysis | 2-chloro-4,6-dimethylnicotinonitrile | conc. H₂SO₄ | Water | 100 | 3 |

Table 2: Reaction Yields and Product Characterization

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield (%) |

| 1 | 3-amino-2-chloro-4,6-dimethylpyridine | C₇H₉ClN₂ | 156.62 | Light yellow solid | ~90 |

| 2 | 2-chloro-4,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | Off-white solid | ~75 |

| 3 | This compound | C₈H₉ClN₂O | 184.63 | White crystalline solid | ~85 |

Experimental Protocols

Step 1: Synthesis of 3-amino-2-chloro-4,6-dimethylpyridine (Reduction)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-dimethyl-3-nitropyridine (10.0 g, 53.6 mmol) and ethanol (100 mL).

-

Reagent Addition: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O, 48.4 g, 214.4 mmol) to the suspension.

-

Reaction: Carefully add concentrated hydrochloric acid (40 mL) dropwise. An exothermic reaction will be observed. After the initial reaction subsides, heat the mixture to 70°C and maintain for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Carefully neutralize the solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-11, ensuring the temperature is kept below 20°C with an ice bath.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield 3-amino-2-chloro-4,6-dimethylpyridine as a light yellow solid.

Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile (Sandmeyer Reaction)

-

Diazotization: In a 500 mL beaker, dissolve 3-amino-2-chloro-4,6-dimethylpyridine (8.0 g, 51.0 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the solution to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 3.9 g, 56.1 mmol) in water (15 mL) dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

-